molecular formula C25H50O5 B1457813 2-Octyldodecyl-D-xylopyranoside CAS No. 423772-95-6

2-Octyldodecyl-D-xylopyranoside

Cat. No. B1457813
CAS RN: 423772-95-6
M. Wt: 430.7 g/mol
InChI Key: UZLPXVWSLFHDJE-NZZVNMMHSA-N
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Description

2-Octyldodecyl-D-xylopyranoside is a compound that serves as a pivotal non-ionic surfactant and detergent . It finds extensive usage in drug formulations and research of specific diseases . The molecular formula of this compound is C25H50O5 .


Synthesis Analysis

The synthesis of β-xylopyranosides, which includes 2-Octyldodecyl-D-xylopyranoside, involves general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .


Molecular Structure Analysis

The molecular structure of 2-Octyldodecyl-D-xylopyranoside is characterized by a molecular formula of C25H50O5 . It has a monoisotopic mass of 430.365814 Da .


Physical And Chemical Properties Analysis

2-Octyldodecyl-D-xylopyranoside is a solid substance . It has a density of 1.0±0.1 g/cm3, a boiling point of 541.1±50.0 °C at 760 mmHg, and a flash point of 281.0±30.1 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 19 freely rotating bonds .

Scientific Research Applications

Synthesis and Industrial Applications

2-Octyldodecyl-D-xylopyranoside, a derivative of β-xylopyranosides, is utilized in various scientific applications due to its unique properties. The synthesis of β-xylopyranosides involves both chemical and enzymatic pathways, capitalizing on the β-xylopyranose motif widely distributed in the plant kingdom and its unusual presence in mammalian cells. These compounds have found applications as activators in the biosynthesis of glycosaminoglycans, enzyme inhibition, and notably as surfactants. Their development from biomass-derived molecules underscores their significance in sustainable and green chemistry approaches (Brusa et al., 2015).

Antifreeze Applications

The compound's structural similarity to components of xylomannan, an antifreeze agent from the Alaskan beetle Upis ceramboides, suggests potential antifreeze applications. The stereocontrolled synthesis of xylomannan analogs, including xylopyranoside components, supports the exploration of these applications, providing insight into the structural requirements for antifreeze activity and offering avenues for developing new antifreeze materials (Ishiwata et al., 2011).

Surfactant Properties

The surfactant properties of alkyl di-/tri-/tetraoxyethyl β-D-xylopyranosides, a class of non-ionic sugar-based surfactants, highlight the potential of 2-Octyldodecyl-D-xylopyranoside in various applications. These compounds demonstrate notable hydrophilic-lipophilic balance, water solubility, surface activity, foaming ability, emulsifying property, and even thermotropic liquid crystal properties. Such characteristics make them suitable for practical applications in industries like cosmetics, pharmaceuticals, and food, emphasizing their versatility and functionality as eco-friendly surfactants (Wu et al., 2019).

Biomedical Applications

In the realm of biomedical research, the synthesis of naphthoxylosides on solid support to investigate selective antiproliferative effects is noteworthy. This process involves the synthesis of β-D-xylopyranosidic compounds, indicating the potential use of 2-Octyldodecyl-D-xylopyranoside and its analogs in cancer research. The specific targeting of cellular mechanisms through the manipulation of xylopyranoside structures may offer pathways for the development of novel therapeutic agents (Jacobsson & Ellervik, 2002).

Safety and Hazards

2-Octyldodecyl-D-xylopyranoside is a solid form and is considered a flammable material . It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . Contact with strong oxidants can cause it to burn .

Future Directions

β-Xylopyranosides, including 2-Octyldodecyl-D-xylopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . This suggests potential future directions in the research and application of these compounds.

properties

IUPAC Name

(3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLPXVWSLFHDJE-NZZVNMMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octyldodecyl-D-xylopyranoside

CAS RN

423772-95-6
Record name EC 464-320-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423772956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [No public or meaningful name is available]
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